

## A Comparative Analysis of Lopinavir/Ritonavir Tablet and Capsule Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the **lopinavir/ritonavir** tablet and soft-gel capsule formulations, focusing on key performance characteristics supported by experimental data. The newer tablet formulation was developed to address several limitations of the original soft-gel capsule, offering significant advantages in terms of stability, patient convenience, and pharmacokinetic profile.

## **Key Performance Comparison**

The tablet formulation of **lopinavir/ritonavir** demonstrates comparable bioavailability to the soft-gel capsule under fed conditions and offers notable improvements in stability and patient-related factors.[1][2]



| Feature                        | Lopinavir/Ritonavir<br>Tablet                                                           | Lopinavir/Ritonavir<br>Soft-Gel Capsule                                                                           | Key Advantages of<br>Tablet Formulation                                   |
|--------------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Bioavailability                | Bioequivalent to the soft-gel capsule when taken with a moderate-fat meal.[1]           | Reference<br>formulation.                                                                                         | Comparable efficacy with improved convenience.                            |
| Food Effect                    | Diminished food<br>effect; can be taken<br>with or without food.[1]<br>[4]              | Significant food effect;<br>administration with<br>food is required to<br>maximize<br>bioavailability.[1][5]      | Increased flexibility for patients and potentially better adherence.      |
| Pharmacokinetic<br>Variability | Less pharmacokinetic variability.[1][3]                                                 | Higher pharmacokinetic variability.[1][3]                                                                         | More consistent drug exposure.                                            |
| Stability                      | Room temperature stable; does not require refrigeration.                                | Requires refrigeration until dispensing and is sensitive to high temperatures, with clumping observed at 45°C.[1] | Improved logistical feasibility, especially in resource-limited settings. |
| Pill Burden                    | Reduced pill burden<br>(e.g., 4 tablets daily<br>for the recommended<br>adult dose).[2] | Higher pill burden<br>(e.g., 6 capsules daily<br>for the recommended<br>adult dose).                              | Enhanced patient convenience and potential for better adherence.          |
| Patient Preference             | Generally preferred by patients.                                                        | Less preferred compared to the tablet formulation.                                                                | Improved patient satisfaction and tolerability.                           |

#### **Pharmacokinetic Data**

Bioequivalence studies have established that the tablet formulation is comparable to the softgel capsule when administered with food. A significant advantage of the tablet is its reduced



food effect.

#### Impact of Food on Bioavailability (Lopinavir)

The following table illustrates the more pronounced effect of a moderate-fat meal on the bioavailability of the soft-gel capsule compared to the tablet formulation.

| Formulation      | Parameter | Increase with Moderate-Fat<br>Meal |
|------------------|-----------|------------------------------------|
| Tablet           | Cmax      | 17.6%                              |
| AUC              | 26.9%     |                                    |
| Soft-Gel Capsule | Cmax      | 32.3%                              |
| AUC              | 61.5%     |                                    |

Data sourced from a clinical pharmacology review by the FDA.[4]

#### **Bioequivalence of a Generic Tablet Formulation**

The following pharmacokinetic parameters were reported in a bioequivalence study of a generic **lopinavir/ritonavir** 200 mg/50 mg film-coated tablet compared to the reference product (Kaletra® tablets) under fasted conditions. This data provides an example of the pharmacokinetic profile of the tablet formulation.

Lopinavir Pharmacokinetic Parameters (Fasted State)

| Parameter                | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
|--------------------------|--------------------------|-------------------------------|
| AUC0-t (ng.h/mL)         | 67584.15 ± 28511.19      | 69234.82 ± 26757.10           |
| Cmax (ng/mL)             | 8581.48 ± 2768.13        | 8720.04 ± 2649.38             |
| Tmax (h) (median, range) | 4.00 (2.00 - 6.00)       | 4.00 (1.00 - 6.00)            |

Ritonavir Pharmacokinetic Parameters (Fasted State)



| Parameter                | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
|--------------------------|--------------------------|-------------------------------|
| AUC0-t (ng.h/mL)         | 4710.27 ± 4108.51        | 4862.08 ± 4496.18             |
| Cmax (ng/mL)             | 771.61 ± 626.06          | 777.67 ± 675.29               |
| Tmax (h) (median, range) | 4.00 (1.33 - 6.00)       | 4.00 (1.67 - 6.00)            |

Based on a bioequivalence study of a generic tablet formulation.

# Experimental Protocols Bioequivalence Study Protocol

The following outlines a typical bioequivalence study design for **lopinavir/ritonavir** formulations.

- Study Design: A randomized, open-label, two-period, two-sequence, single-dose, crossover study.
- Subjects: Healthy adult volunteers.
- Treatments:
  - Test Product: Lopinavir/Ritonavir tablet.
  - Reference Product: Lopinavir/Ritonavir soft-gel capsule.
- Administration: A single oral dose of the assigned formulation, typically after an overnight fast or a standardized high-fat meal. A washout period of at least 7 days separates the two treatment periods.
- Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).
- Bioanalytical Method: Plasma concentrations of lopinavir and ritonavir are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.



- Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental methods:
  - Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
  - Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞).
  - Maximum observed plasma concentration (Cmax).
  - Time to reach maximum plasma concentration (Tmax).
- Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for log-transformed AUC and Cmax are calculated. Bioequivalence is concluded if the 90% confidence intervals fall within the acceptance range of 80-125%.

#### **Dissolution Testing Protocol**

- Apparatus: USP Apparatus 2 (Paddle).
- Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer (pH 6.8), containing a surfactant (e.g., 1% w/v Tween 80) to ensure sink conditions for the poorly water-soluble drugs.
- Temperature: 37 ± 0.5 °C.
- Paddle Speed: 50 rpm.
- Sampling Times: Samples are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Analytical Method: The amount of lopinavir and ritonavir dissolved is quantified using a validated HPLC method.

#### **Visualizations**





Click to download full resolution via product page

Caption: Workflow of a typical crossover bioequivalence study.



Click to download full resolution via product page

Caption: Workflow for in vitro dissolution testing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The tablet formulation of lopinavir/ritonavir provides similar bioavailability to the soft-gelatin capsule formulation with less pharmacokinetic variability and diminished food effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaletra Tablet: PK/adverse events in healthy volunteers [natap.org]
- 3. researchgate.net [researchgate.net]



- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of Lopinavir/Ritonavir Crushed versus Whole Tablets in Children PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Lopinavir/Ritonavir Tablet and Capsule Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246207#comparative-study-of-lopinavir-ritonavir-tablet-and-capsule-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com